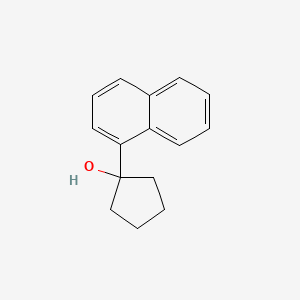
Cyclopentanol, 1-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanol, 1-(1-naphthalenyl)- is an organic compound that belongs to the class of cycloalkanols It features a cyclopentanol moiety attached to a naphthalene ring, making it a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanol, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 1-naphthylmagnesium bromide, followed by hydrolysis. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether.
Another method involves the hydrogenation of 1-(1-naphthalenyl)cyclopentene in the presence of a metal catalyst like palladium or platinum. This process is carried out under high pressure and temperature to achieve the desired product.
Industrial Production Methods
Industrial production of cyclopentanol, 1-(1-naphthalenyl)- often involves the catalytic hydrogenation of naphthalene derivatives. This method is favored due to its efficiency and scalability. The reaction conditions include high pressure, elevated temperatures, and the use of a suitable hydrogenation catalyst.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert cyclopentanol, 1-(1-naphthalenyl)- to its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in cyclopentanol, 1-(1-naphthalenyl)- can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
Cyclopentanol, 1-(1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of cyclopentanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog without the naphthalene ring.
1-Naphthol: Contains the naphthalene ring but lacks the cyclopentanol moiety.
Cyclopentylamine: Similar cyclopentane structure but with an amine group instead of a hydroxyl group.
Uniqueness
Cyclopentanol, 1-(1-naphthalenyl)- is unique due to its combination of a cyclopentanol moiety and a naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Cyclopentanol, 1-(1-naphthalenyl)-, also known as 1-(Naphthalen-1-yl)cyclopentanol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
Cyclopentanol, 1-(1-naphthalenyl)- has the molecular formula C15H16O. The compound features a cyclopentanol moiety attached to a naphthalene ring, which may contribute to its biological properties. The structural characteristics allow it to interact with biological systems in unique ways.
Biological Activity Overview
Research indicates that cyclopentanol derivatives exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Cyclopentanol has been shown to inhibit the enzyme N-acylethanolamine acid amidase (NAAA), which is involved in the hydrolysis of fatty acid ethanolamides. In studies, cyclopentanol displayed significant inhibition of NAAA activity in HEK-293 cells, with an IC50 value of approximately 10 μM at a concentration of 50 μM .
- Anti-inflammatory Effects : In vivo studies have demonstrated that cyclopentanol can counteract inflammation-induced reductions in palmitoylethanolamide (PEA) levels in macrophage-like cells. This suggests a potential role in modulating inflammatory responses .
- Antifungal Activity : Some studies have reported antifungal properties for compounds related to cyclopentanol. For instance, derivatives have shown activity against various fungal strains, indicating that structural modifications can enhance efficacy .
Case Studies
- NAAA Inhibition :
-
Inflammation Models :
- In models of chronic inflammation induced by carrageenan in rats, cyclopentanol was observed to increase PEA levels without affecting other lipid-hydrolyzing enzymes such as FAAH and MGL. This specificity suggests that cyclopentanol may selectively modulate pathways involved in pain and inflammation .
- Antifungal Activity :
Data Tables
Properties
CAS No. |
74709-98-1 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-naphthalen-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C15H16O/c16-15(10-3-4-11-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2 |
InChI Key |
QYMSNDJPMFGWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















